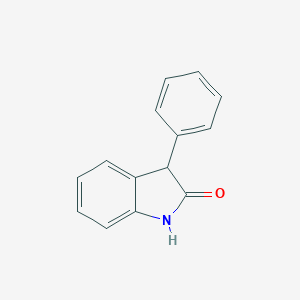

3-Phenyl-oxindole

Übersicht

Beschreibung

3-Phenyl-oxindole is a heterocyclic compound that features an indole core with a phenyl group attached at the third position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound a valuable compound for research and development.

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: One of the most common methods for synthesizing indole derivatives, including this compound, is the Fischer indole synthesis.

Cyclization Reactions: Another approach involves the cyclization of N-aryl diazoamides with N-halosuccinimides to form 3-halooxindoles, which can then be further functionalized to yield this compound.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common for this compound due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

- Oxidized derivatives, reduced indole derivatives, and various substituted indoles depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

3-Phenyl-oxindole has demonstrated significant anticancer properties, making it a subject of extensive pharmacological research. Studies have shown that derivatives of oxindole can induce apoptosis in cancer cells and inhibit tumor growth. For instance, novel oxindole compounds have been synthesized that exhibit lethal action against cancer cells or enhance the efficacy of existing chemotherapeutics by reducing necessary dosages .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that this compound derivatives can enhance the activity of antibiotics against resistant strains of bacteria, such as Staphylococcus aureus. This synergistic effect suggests potential for developing new antibiotic therapies .

HIV-1 Inhibition

Recent studies have identified this compound derivatives as promising candidates for HIV-1 inhibition. These compounds have shown significant antiviral activity by targeting HIV-1 reverse transcriptase, indicating their potential in treating viral infections .

Mechanistic Insights

The biological activities of this compound are largely attributed to its structural features, which allow it to interact with various biological targets. The presence of the phenyl group enhances its binding affinity to these targets, influencing its reactivity and therapeutic potential.

Synthesis and Structural Variants

The synthesis of this compound can be achieved through several methods, including catalytic reactions that yield high stereoselectivity and yield . Variations in substituents on the phenyl ring significantly affect the biological activity, as demonstrated by studies exploring different substituents (e.g., methoxy, fluorine) that modify the compound's potency against pathogens .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Oxindole | Core structure | Basic structure without phenyl substitution |

| 2-Hydroxyindole | Hydroxylated variant | Exhibits different reactivity due to hydroxyl group |

| 5-Methylisatin | Methylated isatin | Alters biological activity compared to oxindole |

| Indole | Parent structure | Fundamental aromatic system without carbonyl |

This table illustrates how the phenyl substitution at the nitrogen position in this compound enhances its reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Antimycobacterial Activity : A series of studies demonstrated that specific derivatives exhibit potent antimycobacterial effects against drug-susceptible strains of Mycobacterium tuberculosis, with some compounds showing activity against multidrug-resistant strains without cross-resistance to first-line drugs .

- Synergistic Antibiotic Effects : Research has shown that when combined with existing antibiotics, certain oxindole derivatives can significantly enhance their efficacy, suggesting a novel approach to combat antibiotic resistance .

- HIV Research : The antiviral properties of synthesized oxindoles were evaluated using cellular assays, revealing their potential as inhibitors of HIV replication and highlighting their role in future therapeutic strategies against viral infections .

Wirkmechanismus

The mechanism of action of 3-Phenyl-oxindole involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can bind to various enzymes and receptors, modulating their activity.

Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival pathways such as PI3K/Akt.

Vergleich Mit ähnlichen Verbindungen

3-Phenyl-oxindole can be compared with other indole derivatives to highlight its uniqueness:

Biologische Aktivität

3-Phenyl-oxindole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves various strategies, including condensation reactions between phenyl isocyanates and ketones or aldehydes. These methods yield a range of substituted oxindoles that can exhibit enhanced biological activity. For instance, studies have shown that structural modifications at specific positions can significantly influence the compound's efficacy against various pathogens.

Antimycobacterial Activity

Research has demonstrated that certain derivatives of this compound exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (Mtb). A study reported the synthesis of several 3-phenyl-1H-indoles, highlighting that compounds with specific substituents on the benzene ring showed varying degrees of activity. Notably, compound 3r displayed a minimum inhibitory concentration (MIC) of 19.4 µM, indicating strong antimycobacterial properties without significant toxicity to mammalian cells at similar concentrations .

| Compound | MIC (µM) | Toxicity (CC50) |

|---|---|---|

| 3h | 18.2 | <30 |

| 3r | 19.4 | >30 |

| 3t | 20.3 | <30 |

Antiviral Activity

In addition to antimycobacterial properties, certain oxindole derivatives have been identified for their antiviral activity, particularly against HIV-1. A series of novel 3-oxindole derivatives were synthesized, demonstrating that specific structural features, such as the presence of a chloroallyl group at the 2-position, enhance their antiviral efficacy. Compounds with modifications at C5 showed varied anti-HIV-1 activity, with some exhibiting significant inhibition in viral replication assays .

Antimicrobial Activity

Further investigations into the antimicrobial properties of this compound derivatives revealed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds were screened for antibacterial and antifungal activities, showing promising results against both Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger and Candida albicans .

Case Studies

- Antimycobacterial Study : A study focused on the time-dependent kill kinetics of compound 3r , which maintained significant bactericidal activity over a period of 21 days at concentrations close to its MIC. This suggests potential for development into a new anti-TB drug candidate .

- Antiviral Efficacy : Another study highlighted the mechanism by which specific oxindole derivatives inhibit HIV-1 replication in T-cell lines and peripheral blood mononuclear cells (PBMCs), demonstrating their potential as therapeutic agents in HIV treatment .

Eigenschaften

IUPAC Name |

3-phenyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h1-9,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMMIXSSIGTOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312094 | |

| Record name | 3-phenyl-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3456-79-9 | |

| Record name | 3-Phenyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3456-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 249786 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003456799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3456-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 3-phenyl-oxindole derivatives and bladder function?

A1: The provided research highlights the potential use of substituted this compound compounds as agonists of KCNQ potassium channels. [] While the exact mechanism is not elaborated upon in these papers, activation of specific KCNQ channels (KCNQ2, KCNQ3, KCNQ4, and KCNQ5) is suggested as a therapeutic strategy for maintaining bladder control and treating urinary incontinence. [, ] Further research is needed to fully elucidate the precise interaction between these compounds and KCNQ channels in the context of bladder function.

Q2: Are there any specific examples of this compound derivatives being investigated for this purpose?

A2: Yes, the research mentions "substituted 3-phenyl oxindole compounds" as disclosed in U.S. Patent No. 5,565,483. [, ] Unfortunately, without access to the patent itself, the specific substitutions and their potential impact on activity are unknown. Additionally, the abstract mentioning “1- UND 3-METHOXY-3-PHENYL-OXINDOLE” seems to focus on a specific methoxy-substituted variant and its chemical rearrangement rather than its biological activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.